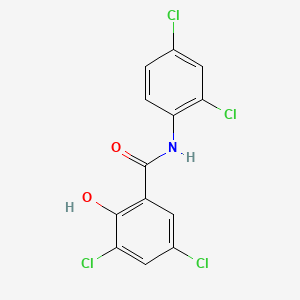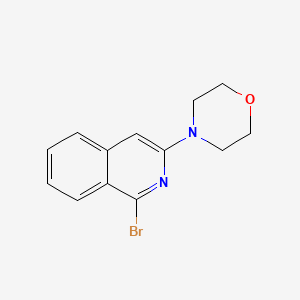![molecular formula C28H30INO B13995277 1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine](/img/structure/B13995277.png)
1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It was initially developed for the treatment of breast cancer and postmenopausal osteoporosis but was never marketed due to insufficient effectiveness in clinical trials . Idoxifene is structurally related to tamoxifen and exhibits a higher relative binding affinity for the estrogen receptor, making it a promising candidate for various therapeutic applications .
準備方法
The synthesis of idoxifene involves several steps, starting from the basic structure of tamoxifen. A large-scale chemical synthesis of idoxifene has been devised, which includes the following key steps :
Formation of the triphenylethylene core: This involves the reaction of 4-iodophenylmagnesium bromide with benzophenone to form 4-iodotriphenylethylene.
Introduction of the pyrrolidino group: The 4-iodotriphenylethylene is then reacted with 2-(N-pyrrolidino)ethanol in the presence of a base to form the final product, idoxifene.
The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any side reactions. Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Idoxifene undergoes various chemical reactions, including:
Oxidation: Idoxifene can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of idoxifene can lead to the formation of deiodinated products.
Substitution: The iodine atom in idoxifene can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: As a selective estrogen receptor modulator, idoxifene is used in studies related to receptor binding and modulation.
Biology: Idoxifene’s effects on cellular processes, such as apoptosis and cell proliferation, are of significant interest in biological research.
Medicine: Idoxifene has been investigated for its potential in treating breast cancer and osteoporosis. .
Industry: Although not marketed, idoxifene’s structural analogs are used in the development of new therapeutic agents.
作用機序
Idoxifene exerts its effects by binding to estrogen receptors and modulating their activity . It acts as an agonist in some tissues, such as bone, where it promotes bone formation and prevents bone loss. In other tissues, like the breast and uterus, idoxifene acts as an antagonist, inhibiting cell proliferation and inducing apoptosis. The molecular targets and pathways involved include the estrogen response element (ERE) and various signal transduction pathways regulated by estrogen receptors .
類似化合物との比較
Idoxifene is often compared with other selective estrogen receptor modulators, such as tamoxifen and raloxifene . While all three compounds share a similar mechanism of action, idoxifene has some unique properties:
Higher binding affinity: Idoxifene has a higher relative binding affinity for the estrogen receptor compared to tamoxifen.
Metabolic stability: Idoxifene is more metabolically stable than tamoxifen, leading to a longer duration of action.
Reduced agonist activity: Idoxifene exhibits reduced agonist activity on breast and uterine cells compared to tamoxifen, potentially leading to fewer side effects.
Similar compounds include:
Tamoxifen: A widely used SERM for the treatment of breast cancer.
Raloxifene: Another SERM used for the prevention and treatment of osteoporosis in postmenopausal women.
特性
IUPAC Name |
1-[2-[4-[1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKOTMDDZAJTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861234 |
Source


|
| Record name | 1-(2-{4-[(1E)-1-(4-Iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide](/img/structure/B13995199.png)





![1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one](/img/structure/B13995244.png)
![6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine](/img/structure/B13995249.png)



![2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995270.png)

